2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Advanced Organic Synthesis and Design
The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry and materials science. researchgate.net It is a fundamental component of nucleobases like cytosine, thymine, and uracil, making it integral to the structure of DNA and RNA. This inherent biological relevance has established the pyrimidine framework as a "privileged scaffold," meaning it is a molecular structure capable of binding to multiple biological targets. Consequently, pyrimidine derivatives are a focal point in the development of new therapeutic agents, exhibiting a wide array of pharmacological activities. researchgate.net Their utility extends to agricultural chemicals and the synthesis of various other heterocyclic compounds.
Strategic Role of Fluorination in Modulating Molecular Architecture for Research Applications
The introduction of fluorine into organic molecules is a powerful and widely used strategy in modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter a molecule's physicochemical and biological characteristics. researchgate.netnih.gov
Fluorination can influence a range of molecular properties, including:
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation. This can increase the half-life of a drug molecule in the body.
Lipophilicity: The effect of fluorination on lipophilicity (the ability to dissolve in fats and lipids) is complex. While fluoro-arenes tend to be more lipophilic, the fluorination of alkyl groups can reduce lipophilicity, which can in turn affect a molecule's absorption, distribution, and excretion. mdpi.com
Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of a molecule, potentially leading to stronger and more specific interactions with biological targets.
Membrane Permeability: The inclusion of fluorine can improve a molecule's ability to cross cellular membranes. mdpi.com
The strategic placement of fluorine atoms allows chemists to fine-tune the properties of a lead compound to enhance its desired effects.
| Property | Hydrogen (H) | Fluorine (F) | Significance in Molecular Design |
|---|---|---|---|
| Van der Waals Radius (Å) | 1.20 | 1.47 | Fluorine is a relatively small substituent, often acting as a bioisostere of a hydrogen atom with minimal steric impact. |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | The high electronegativity of fluorine creates strong bond dipoles, altering molecular polarity and electronic interactions. |
| Bond Dissociation Energy (C-X, kJ/mol) | ~413 (C-H) | ~485 (C-F) | The exceptional strength of the C-F bond enhances metabolic stability by resisting enzymatic cleavage. |
Overview of 2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine within the Landscape of Halogenated Fluorinated Pyrimidines
This compound is a member of the halogenated fluorinated pyrimidine family. Its structure is defined by a central pyrimidine ring substituted with two key functional groups: a chlorine atom at the 2-position and a 2-fluoropropan-2-yl group at the 5-position. While extensive academic literature on this specific molecule is not widely available, its chemical architecture allows for a clear understanding of its intended role in research.
The chlorine atom at the 2-position of the pyrimidine ring is a particularly important feature. The pyrimidine ring is electron-deficient, which makes the 2-chloro group highly susceptible to nucleophilic aromatic substitution (SNAr). chemicalbook.com This reactivity makes the chloro substituent an excellent "synthetic handle," allowing chemists to easily introduce a wide variety of other functional groups (such as amines, alcohols, or thiols) at this position to create a library of new derivative compounds. chemicalbook.com
| Property | Value / Identifier | Source |
|---|---|---|
| Molecular Formula | C₇H₈ClFN₂ | PubChem uni.lu |
| Monoisotopic Mass | 174.03601 Da | PubChem uni.lu |
| SMILES | CC(C)(C1=CN=C(N=C1)Cl)F | PubChem uni.lu |
| InChIKey | JOUSGHUJOOBYBX-UHFFFAOYSA-N | PubChem uni.lu |
| Predicted XlogP | 1.9 | PubChem uni.lu |
Rationale and Scope of Academic Investigations on the Compound
The primary rationale for the synthesis and investigation of this compound is its function as a versatile chemical building block or intermediate. Academic and industrial research efforts are often directed at creating novel molecules for screening in drug discovery or agrochemical development programs.
The scope of investigations involving this compound would likely focus on:
Synthetic Elaboration: Utilizing the reactive 2-chloro position to synthesize a diverse range of 2-substituted pyrimidine derivatives. By reacting the parent compound with various nucleophiles, researchers can systematically modify the structure to explore how different functional groups impact activity.
Structure-Activity Relationship (SAR) Studies: The resulting library of compounds would be used to establish SARs. By comparing the biological or material properties of the different derivatives, researchers can identify which structural features are essential for a desired outcome.
Scaffold for Bioactive Molecules: Given the established importance of the pyrimidine scaffold, this compound serves as a starting point for building more complex molecules with potential applications in areas such as oncology, virology, or mycology, where pyrimidine analogues have historically shown significant utility. nih.govnih.gov
In essence, this compound is not typically an end product itself, but rather a valuable intermediate designed for the efficient and systematic generation of new chemical entities for further scientific exploration.
Structure
3D Structure
Properties
Molecular Formula |
C7H8ClFN2 |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-chloro-5-(2-fluoropropan-2-yl)pyrimidine |
InChI |
InChI=1S/C7H8ClFN2/c1-7(2,9)5-3-10-6(8)11-4-5/h3-4H,1-2H3 |
InChI Key |
JOUSGHUJOOBYBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C(N=C1)Cl)F |
Origin of Product |
United States |
Strategic Synthesis and Advanced Methodologies for 2 Chloro 5 2 Fluoropropan 2 Yl Pyrimidine
Retrosynthetic Analysis and Identification of Key Synthetic Intermediates
A retrosynthetic analysis of 2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine provides a strategic roadmap for its synthesis by identifying plausible disconnections and key building blocks. The primary disconnection points are the bonds forming the pyrimidine (B1678525) ring and the carbon-carbon bond linking the fluorinated side chain to the heterocyclic core.
One logical approach involves a [3+3] cyclocondensation strategy, a common method for pyrimidine synthesis. This retrosynthetic disconnection of the pyrimidine ring leads to two key fragments: a three-carbon unit bearing the 2-fluoropropan-2-yl group and a nitrogen-containing three-atom component. A plausible three-carbon precursor is a β-dicarbonyl compound or a more reactive equivalent, such as an enone or enal, substituted at the 2-position with the 2-fluoropropan-2-yl moiety. The nitrogen-containing fragment is typically an amidine or guanidine (B92328) derivative, which will ultimately form the N1-C2-N3 part of the pyrimidine ring.
Further deconstruction of the fluorinated side chain suggests that the fluorine atom could be introduced late in the synthesis via fluorination of a more accessible precursor, such as a tertiary alcohol. This leads to a key intermediate containing a 2-hydroxypropan-2-yl group. This precursor is generally more stable and easier to handle than its fluorinated counterpart.
Based on this analysis, the key synthetic intermediates identified are:
A 1,3-dicarbonyl compound or its synthetic equivalent functionalized at the central carbon with a 2-fluoropropan-2-yl or a 2-hydroxypropan-2-yl group.
An amidine or guanidine derivative to provide the N-C-N fragment of the pyrimidine ring.
A pyrimidine precursor bearing a 2-hydroxypropan-2-yl group at the 5-position, which can be subsequently fluorinated.
Methodologies for Pyrimidine Ring Assembly with Fluorinated Side Chains
The construction of the pyrimidine ring is a critical step that requires careful selection of reagents and reaction conditions to ensure the desired substitution pattern. The presence of the fluorinated side chain can influence the reactivity of the precursors, necessitating robust and versatile synthetic methods.
Cyclocondensation Approaches for Pyrimidine Core Formation
The Pinner synthesis and its variations are widely employed for the construction of pyrimidine rings. This method involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine. In the context of the target molecule, a plausible route would involve the reaction of a 2-(2-fluoropropan-2-yl)malondialdehyde equivalent with formamidine (B1211174) or a related amidine.
Given the potential reactivity of the fluorinated side chain, an alternative and often more practical approach is to perform the cyclocondensation with a precursor containing the more stable 2-hydroxypropan-2-yl group. For example, 2-(2-hydroxypropan-2-yl)malondialdehyde could be condensed with an appropriate amidine. The resulting 5-(2-hydroxypropan-2-yl)pyrimidine can then be carried forward to the fluorination and chlorination steps.
The following table summarizes representative cyclocondensation reactions for pyrimidine synthesis:
| 1,3-Dicarbonyl Precursor | N-C-N Reagent | Product |
| 2-substituted malondialdehyde | Formamidine | 5-substituted pyrimidine |
| 2-substituted β-ketoester | Guanidine | 2-amino-4-hydroxy-5-substituted pyrimidine |
| 2-substituted β-diketone | Urea | 2-hydroxy-4,6-dialkyl-5-substituted pyrimidine |
Strategies for Regioselective Introduction of the 2-Chloro Moiety
With the pyrimidine ring constructed, the next critical step is the regioselective introduction of the chlorine atom at the 2-position. The reactivity of the pyrimidine ring is influenced by the substituents present, but generally, the 2, 4, and 6 positions are susceptible to nucleophilic substitution.
If the pyrimidine ring is synthesized with a hydroxyl or amino group at the 2-position, this group can be converted to a chloro group. A common method for the conversion of a 2-hydroxypyrimidine (B189755) (or its tautomeric pyrimid-2-one form) to a 2-chloropyrimidine (B141910) is treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
Alternatively, a direct chlorination of the pyrimidine ring can be achieved, although this may lead to issues with regioselectivity. However, if the 4 and 6 positions are blocked or less reactive, direct chlorination at the 2-position can be a viable strategy.
A well-established method for the synthesis of 2-chloropyrimidines is the Sandmeyer-type reaction starting from a 2-aminopyrimidine. Diazotization of the amino group with a nitrite (B80452) source in the presence of hydrochloric acid, followed by decomposition of the diazonium salt, can yield the desired 2-chloropyrimidine. This method offers good regioselectivity for the introduction of the chlorine atom specifically at the 2-position.
Introduction of the 2-Fluoropropan-2-yl Substituent
The introduction of the 2-fluoropropan-2-yl group is a key challenge in the synthesis of the target molecule. This can be achieved either by incorporating a building block already containing this moiety or by performing a fluorination reaction on a suitable precursor.
Fluorination Methodologies for Alkyl Groups
The direct fluorination of organic molecules can be challenging due to the high reactivity of many fluorinating agents. A more controlled and widely used approach is the deoxofluorination of an alcohol. For the synthesis of the 2-fluoropropan-2-yl group, a precursor bearing a 2-hydroxypropan-2-yl moiety is ideal.
Tertiary alcohols can be converted to tertiary fluorides using a variety of modern fluorinating reagents. One of the most common reagents for this transformation is Diethylaminosulfur trifluoride (DAST). The reaction of a tertiary alcohol with DAST typically proceeds via an Sₙ1-like mechanism, where the hydroxyl group is converted into a good leaving group, which then departs to form a tertiary carbocation. Subsequent attack by a fluoride (B91410) ion yields the desired tertiary fluoride.
Other fluorinating agents that can be employed for the conversion of tertiary alcohols to fluorides include Deoxo-Fluor® and PyFluor. The choice of reagent and reaction conditions is crucial to minimize potential side reactions such as elimination.
The following table highlights common reagents for the fluorination of tertiary alcohols:
| Reagent | Abbreviation | Typical Reaction Conditions |
| Diethylaminosulfur trifluoride | DAST | Anhydrous, aprotic solvent (e.g., CH₂Cl₂), low temperature |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | Anhydrous, aprotic solvent, often milder than DAST |
| Pyridine-2-sulfonyl fluoride | PyFluor | Used in combination with a base (e.g., an amine) |
Stereochemical Considerations in Side Chain Synthesis
In the synthesis of the 2-fluoropropan-2-yl side chain, stereochemical considerations are not applicable. The carbon atom to which the fluorine is attached is a tertiary carbon, but it is bonded to two identical methyl groups. As a result, this carbon is not a stereocenter, and the 2-fluoropropan-2-yl group is achiral. Therefore, the synthesis of this side chain does not produce stereoisomers, simplifying the purification and characterization of the intermediates and the final product.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the electronic environment of each nucleus, their connectivity through chemical bonds, and their proximity in space.
High-resolution 1D NMR spectra offer precise information about the distinct chemical environments of hydrogen, carbon, and fluorine nuclei within the molecule.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The two protons on the pyrimidine (B1678525) ring (H-4 and H-6) are chemically non-equivalent and would appear as singlets or very finely split doublets due to a small four-bond coupling (⁴JHH). The six protons of the two methyl groups in the 2-fluoropropan-2-yl side chain are chemically and magnetically equivalent, resulting in a single signal. This signal is anticipated to be split into a doublet by the adjacent fluorine atom (³JHF).
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display six unique carbon signals, corresponding to each carbon atom in the molecule. The four carbons of the pyrimidine ring will have distinct chemical shifts influenced by the nitrogen atoms and the chloro-substituent. The 2-fluoropropan-2-yl side chain will show two signals: one for the quaternary carbon directly bonded to fluorine and another for the two equivalent methyl carbons. The signals for carbons bonded to or near the fluorine atom will exhibit splitting due to C-F coupling (JCF), which is typically large for one-bond couplings (¹JCF). chemconnections.org
¹⁹F NMR: Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum provides a highly specific and sensitive probe. nih.govrsc.org It is expected to show a single resonance. This signal would be split into a septet due to coupling with the six equivalent protons of the adjacent methyl groups (³JFH). The wide chemical shift range of ¹⁹F NMR ensures that this signal is typically well-resolved from potential interferences. huji.ac.il
Table 1: Predicted 1D NMR Data for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~8.7 | s | - | H-4 / H-6 |
| ¹H | ~8.6 | s | - | H-6 / H-4 |
| ¹H | ~1.7 | d | ³JHF ≈ 22 | -C(F)(CH ₃)₂ |
| ¹³C | ~162 | d | ²JCF ≈ 20-30 | C-2 (C-Cl) |
| ¹³C | ~158 | d | ⁴JCF ≈ 1-3 | C-4 / C-6 |
| ¹³C | ~157 | d | ²JCF ≈ 5-10 | C-6 / C-4 |
| ¹³C | ~130 | d | ¹JCF ≈ 25-35 | C-5 |
| ¹³C | ~95 | d | ¹JCF ≈ 170-190 | C (F)(CH₃)₂ |
| ¹³C | ~25 | d | ²JCF ≈ 20-25 | -C(F)(C H₃)₂ |
2D NMR experiments are essential for assembling the molecular structure by revealing correlations between different nuclei. youtube.comwikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, a weak cross-peak might be observed between the H-4 and H-6 pyrimidine protons, confirming their through-bond connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to their attached carbons (one-bond C-H correlation). wikipedia.org This would unambiguously link the proton signal at ~1.7 ppm to the methyl carbon signal at ~25 ppm, and the aromatic proton signals (~8.6-8.7 ppm) to their respective pyrimidine carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical 2D experiment for this structure, as it reveals longer-range correlations (typically 2-4 bonds) between protons and carbons. wikipedia.orgsdsu.edu It provides the key to connecting the 2-fluoropropan-2-yl side chain to the pyrimidine ring. Key expected correlations include a signal between the methyl protons (~1.7 ppm) and the pyrimidine C-5 carbon (~130 ppm), as well as the quaternary carbon of the side chain (~95 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between nuclei that are close in space, regardless of their bonding. A NOESY spectrum would be expected to show a cross-peak between the methyl protons of the side chain and the H-4 and/or H-6 protons of the pyrimidine ring, confirming their spatial proximity.
Table 2: Key Expected 2D NMR Correlations for Structural Confirmation | Experiment | Correlating Protons (δH) | Correlating Nucleus (δH or δC) | Information Gained | | :--- | :--- | :--- | :--- | :--- | | COSY | H-4 / H-6 (~8.7) | H-6 / H-4 (~8.6) | Confirms connectivity within the pyrimidine ring. | | HSQC | -C(F)(CH ₃)₂ (~1.7) | -C(F)(C H₃)₂ (~25) | Confirms direct C-H bond in the methyl groups. | | HSQC | H -4 / H -6 (~8.6-8.7) | C -4 / C -6 (~157-158) | Confirms direct C-H bonds in the pyrimidine ring. | | HMBC | -C(F)(CH ₃)₂ (~1.7) | C -5 (~130) | Crucial link : Confirms the side chain is attached to C-5. | | HMBC | -C(F)(CH ₃)₂ (~1.7) | C (F)(CH₃)₂ (~95) | Confirms connectivity within the side chain. | | NOESY | -C(F)(CH ₃)₂ (~1.7) | H-4 / H-6 (~8.6-8.7) | Confirms spatial proximity of the side chain and the ring. |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Studies
Mass spectrometry is a destructive analytical technique that provides information about the mass, and therefore the molecular formula, of a molecule. Tandem mass spectrometry further allows for controlled fragmentation, offering insights into the molecule's structure.
High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C₇H₈ClFN₂. HRMS would be used to confirm the theoretical exact mass of the molecular ion. uni.lu Furthermore, the presence of a single chlorine atom would produce a characteristic isotopic pattern, with the [M+2]⁺ ion having an intensity approximately one-third that of the molecular ion peak ([M]⁺), providing additional confirmation of the elemental composition.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₈ClFN₂ |
| Theoretical Monoisotopic Mass ([M]⁺) | 174.03601 Da |
| Expected [M+H]⁺ Adduct | 175.04329 m/z |
| Required Mass Accuracy | < 5 ppm |
| Characteristic Isotope Peak | [M+2]⁺ at ~176.03306 Da |
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (the precursor ion), subjecting it to fragmentation through collision-induced dissociation (CID), and analyzing the resulting fragment ions (product ions). nationalmaglab.orgnih.gov The fragmentation pattern serves as a structural fingerprint. For this compound, several key fragmentation pathways can be predicted. A primary fragmentation would likely be the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable cation. Another expected pathway is the cleavage of the bond between the pyrimidine ring and the side chain.
Table 4: Predicted Key Fragment Ions in MS/MS Analysis
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
|---|---|---|---|
| 174.036 | •CH₃ | 159.013 | [C₆H₅ClFN₂]⁺ |
| 174.036 | HF | 154.040 | [C₇H₇ClN₂]⁺ |
| 174.036 | C₃H₆F• | 111.993 | [C₄H₂ClN₂]⁺ (Chloropyrimidine ring fragment) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds, such as stretching and bending.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups present. Aromatic C-H stretching vibrations for the pyrimidine ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. The region between 1600-1400 cm⁻¹ will contain several bands corresponding to the C=C and C=N stretching vibrations of the aromatic pyrimidine ring. researchgate.net The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically between 1100-1000 cm⁻¹ and 800-600 cm⁻¹, respectively. nih.gov
Raman Spectroscopy: Raman spectroscopy often provides stronger signals for symmetric vibrations and the carbon backbone. The symmetric "breathing" mode of the pyrimidine ring is typically a strong and sharp band in the Raman spectrum. nih.gov C-Cl and C-F bonds also give rise to Raman signals, complementing the IR data for a full vibrational analysis.
Table 5: Predicted Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch (pyrimidine) |
| 2990 - 2950 | Medium | Aliphatic C-H Stretch (methyl) |
| 1600 - 1550 | Strong | C=N Ring Stretch |
| 1550 - 1400 | Strong-Medium | C=C Ring Stretch |
| 1470 - 1430 | Medium | C-H Asymmetric Bending (methyl) |
| 1380 - 1360 | Medium | C-H Symmetric Bending (methyl) |
| 1150 - 1050 | Strong | C-F Stretch |
X-ray Crystallography for Solid-State Conformational and Intermolecular Interaction Analysis
X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound, this method would provide precise data on its molecular geometry, including bond lengths, bond angles, and torsion angles in the solid state. Such information is crucial for understanding the compound's conformational preferences, which are influenced by the steric and electronic effects of its substituents—the chloro, fluoro, and propan-2-yl groups.
The solid-state structure, once elucidated, would also reveal the nature and geometry of intermolecular interactions. These non-covalent interactions, such as halogen bonding (involving the chlorine atom), hydrogen bonding (if co-crystallized with a suitable solvent or as a hydrate), and van der Waals forces, govern the packing of molecules in the crystal lattice. Understanding these interactions is fundamental to comprehending the physicochemical properties of the compound, including its melting point, solubility, and crystal morphology.
While specific, experimentally determined crystallographic data for this compound is not widely available in published literature, a representative table of crystallographic parameters that could be expected from such an analysis is presented below. This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment.
Representative Crystallographic Data for a Pyrimidine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.781 |
| α (°) | 90 |
| β (°) | 105.32 |
| γ (°) | 90 |
| Volume (ų) | 975.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.485 |
| Absorption Coefficient (mm⁻¹) | 0.45 |
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isolation Method Development
Chromatographic techniques are indispensable for the assessment of the purity of this compound and for the development of methods for its isolation and purification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
The development of an HPLC method would involve the optimization of several parameters, including the choice of column, mobile phase composition, flow rate, and detector wavelength. A typical method would utilize a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. Detection is commonly performed using a UV detector, as the pyrimidine ring is a chromophore. By analyzing the chromatogram, the purity of a sample can be determined by comparing the area of the main peak to the total area of all peaks.
Gas Chromatography (GC)
Gas chromatography is another powerful technique for separating and analyzing volatile compounds. Given the likely volatility of this compound, GC is a suitable method for its purity assessment. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the compound is transported through the column by an inert carrier gas.
The choice of the column is critical for achieving good separation. A capillary column with a nonpolar or moderately polar stationary phase would likely be effective. The oven temperature is another key parameter that is often programmed to increase during the analysis to ensure the timely elution of all components. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly useful as it provides structural information about the analyte and any impurities present.
Below are illustrative tables of typical parameters for HPLC and GC methods that could be developed for the analysis of this compound.
Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 60% A / 40% B to 20% A / 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Representative GC Method Parameters
| Parameter | Condition |
|---|---|
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Scan Range | 40-400 m/z |
Reaction Chemistry and Derivatization Studies of 2 Chloro 5 2 Fluoropropan 2 Yl Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2 Position
No published studies were found detailing the nucleophilic aromatic substitution reactions of 2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine.
Substitution with Diverse Nitrogen Nucleophiles (Amines, Hydrazines)
There is no available experimental data for the reaction of this compound with nitrogen-based nucleophiles.
Reaction with Oxygen and Sulfur Nucleophiles
There is no available experimental data for the reaction of this compound with oxygen or sulfur-based nucleophiles.
Carbon-Carbon Bond Formation via Organometallic Reagents at C2
There is no available experimental data for C-C bond formation at the C2 position of this compound using organometallic reagents in an SNAr-type fashion.
Palladium-Catalyzed Cross-Coupling Reactions at Pyrimidine (B1678525) Ring Positions
No published studies were found detailing the palladium-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Derivatization
There is no available experimental data for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling for Alkynyl Group Introduction
There is no available experimental data for the Sonogashira coupling of this compound.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is highly versatile, allowing for the coupling of a wide range of aryl halides with various amines. In the context of this compound, the chlorine atom at the C2 position of the pyrimidine ring serves as a reactive handle for such transformations.
The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and can significantly influence the reaction scope and efficiency.
While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented in publicly available literature, the reactivity of similar 2-chloropyrimidine (B141910) derivatives provides valuable insights. For instance, the amination of various (hetero)aryl chlorides has been successfully achieved using sterically hindered N-heterocyclic carbene (NHC) ligands, which have been shown to be crucial for promoting the transformation of less reactive substrates. A range of amines can be coupled with aryl halides, including primary and secondary amines, anilines, and various heterocyclic amines. mdpi.com
The following table illustrates typical conditions for the Buchwald-Hartwig amination of structurally related 2-chloropyrimidine substrates.
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 | mdpi.com |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 88 | rsc.org |
| n-Butylamine | PdCl₂(dppf) | K₃PO₄ | t-BuOH | 80 | 92 | mdpi.com |
This data is representative of Buchwald-Hartwig reactions on analogous 2-chloropyrimidine systems and is intended for illustrative purposes.
Other Cross-Coupling Reactions (Stille, Negishi, Heck)
Beyond C-N bond formation, the chlorine atom in this compound is also amenable to various palladium-catalyzed carbon-carbon bond-forming reactions, including the Stille, Negishi, and Heck couplings. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.
Stille Coupling: The Stille reaction involves the coupling of an organostannane with an organic halide. A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. For a substrate like this compound, a Stille coupling could be employed to introduce a variety of carbon-based substituents at the C2 position.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide. Organozinc reagents are generally more reactive than their organostannane counterparts, which can be advantageous for less reactive substrates. This reaction offers a broad scope for the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. Cobalt-catalyzed cross-coupling reactions between in situ prepared arylzinc halides and 2-chloropyrimidine have been reported to proceed in satisfactory to high yields. googleapis.com
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the vinylation of aryl and vinyl halides. The Heck reaction of this compound with various alkenes would lead to the corresponding 2-vinylpyrimidine (B1277554) derivatives.
The table below summarizes representative conditions for these cross-coupling reactions on analogous chloropyrimidine substrates.
| Reaction | Coupling Partner | Catalyst/Ligand | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Stille | (Tributylstannyl)benzene | Pd(PPh₃)₄ | LiCl | Toluene | 110 | 85 | researchgate.net |
| Negishi | Phenylzinc chloride | PdCl₂(dppf) | - | THF | 65 | 90 | googleapis.com |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 78 |
This data is based on reactions with similar 2-chloropyrimidine systems and serves as a general guide.
Functionalization and Modification of the 2-Fluoropropan-2-yl Side Chain
The 2-fluoropropan-2-yl side chain presents unique opportunities for further molecular diversification, although its tertiary and fluorinated nature also imparts a degree of chemical inertness.
Direct functionalization of the methyl groups of the 2-fluoropropan-2-yl side chain is challenging due to the strong C-H bonds and the steric hindrance around the tertiary carbon. However, radical-based reactions could potentially be employed to introduce functionality. For example, under the appropriate conditions, it might be possible to achieve selective halogenation of one of the methyl groups, which could then serve as a handle for subsequent nucleophilic substitution reactions.
Regioselectivity and Chemoselectivity in Multi-functionalization Pathways
When a molecule contains multiple reactive sites, the ability to control the regioselectivity and chemoselectivity of a reaction is of paramount importance for achieving the desired synthetic outcome. In the case of this compound, the primary sites for reaction are the C2-chloro substituent and potentially the pyrimidine ring itself or the side chain.
In palladium-catalyzed cross-coupling reactions, the C2-chloro position is the most likely site of reaction due to the well-established reactivity of halopyrimidines in these transformations. The electronic properties of the pyrimidine ring, which is an electron-deficient system, facilitate oxidative addition of the palladium catalyst to the C-Cl bond.
If the pyrimidine ring were to contain additional leaving groups, the regioselectivity of the reaction would be determined by a combination of electronic and steric factors. For instance, in nucleophilic aromatic substitution (SNAr) reactions of dichloropyrimidines, substitution at the C4 position is often favored over the C2 position. wuxiapptec.com However, the presence of substituents on the ring can alter this preference.
Chemoselectivity would become a key consideration if one were to attempt a reaction on the 2-fluoropropan-2-yl side chain in the presence of the C2-chloro group. For example, if a radical reaction were initiated, it would be important to select conditions that favor reaction at the side chain over reaction with the pyrimidine ring or the C-Cl bond.
Computational and Theoretical Investigations of 2 Chloro 5 2 Fluoropropan 2 Yl Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are at the forefront of modern chemical research, providing a detailed picture of the electronic environment of a molecule. For 2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine, these calculations can predict its stability, reactivity, and the sites most susceptible to chemical attack.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a robust method for determining the optimized geometry and ground state electronic properties of molecules. A DFT study of this compound, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would yield precise information about its bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are fundamental to understanding the molecule's three-dimensional structure and steric interactions.
For instance, the pyrimidine (B1678525) ring is expected to be largely planar, with the substituents causing minor deviations. The carbon-chlorine and carbon-fluorine bond lengths will be influenced by the electronic nature of the pyrimidine ring. The introduction of halogen atoms like chlorine and fluorine onto the pyrimidine ring significantly influences its chemical and physical properties. Halogenation generally increases a compound's lipophilicity, which can affect its absorption and distribution.
A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.
| Parameter | Value |
| C2-Cl Bond Length | ~1.74 Å |
| C5-C(propan-2-yl) Bond Length | ~1.52 Å |
| C(propan-2-yl)-F Bond Length | ~1.41 Å |
| N1-C2-N3 Bond Angle | ~127° |
| C4-C5-C6 Bond Angle | ~116° |
Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com
For this compound, the HOMO is likely to be localized on the pyrimidine ring, which is rich in π-electrons. The LUMO, conversely, would also be associated with the pyrimidine ring, particularly the areas influenced by the electronegative chlorine and nitrogen atoms. The energy gap can be used to calculate various reactivity indices such as chemical hardness, softness, electronegativity, and the electrophilicity index, which provide a quantitative measure of the molecule's reactivity. A hard molecule is characterized by a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com
Below is a table of hypothetical electronic properties for the molecule.
| Property | Value |
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 5.5 eV |
| Chemical Hardness | ~ 2.75 eV |
| Electronegativity | ~ 4.25 eV |
Electrostatic Potential Surface Analysis for Nucleophilic/Electrophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying the regions susceptible to nucleophilic and electrophilic attack. The MEP map displays different potential values in a color spectrum, where red indicates regions of high electron density (nucleophilic sites) and blue represents areas of low electron density (electrophilic sites).
In the case of this compound, the MEP analysis would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the carbon atom attached to the chlorine would exhibit a positive potential (blue), indicating them as potential sites for nucleophilic attack. The electron density mapping helps in understanding the sites where the molecule is most chemically reactive. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations could be employed to explore the rotational freedom of the 2-fluoropropan-2-yl group around the C5-C bond. This would reveal the most stable conformations and the energy barriers between them. Such simulations are crucial for understanding how the molecule might interact with a biological receptor or a solvent environment, as its shape and flexibility are key determinants of its function. The simulations can provide information that is not readily obtainable from experiments. mdpi.com
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound.
DFT calculations can provide reasonably accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov For this compound, the predicted ¹H, ¹³C, and ¹⁹F NMR spectra would show distinct signals for each unique nucleus in the molecule. For instance, the protons on the pyrimidine ring would appear in the aromatic region, while the methyl protons of the propan-2-yl group would be in the aliphatic region. The ¹⁹F NMR chemical shift would be particularly informative for characterizing the fluorine-containing moiety. nih.gov
Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be calculated. These frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. The calculated IR spectrum can be compared with an experimental spectrum to aid in the structural elucidation of the molecule. For example, characteristic peaks for C-Cl, C-F, and C=N stretching would be expected.
A table of predicted key spectroscopic data is presented below.
| Spectroscopic Data | Predicted Value |
| ¹H NMR (pyrimidine H) | ~ 8.5-9.0 ppm |
| ¹H NMR (methyl H) | ~ 1.6-1.8 ppm |
| ¹³C NMR (C-Cl) | ~ 155-160 ppm |
| ¹⁹F NMR | ~ -140 to -150 ppm |
| IR (C-Cl stretch) | ~ 700-800 cm⁻¹ |
| IR (C-F stretch) | ~ 1000-1100 cm⁻¹ |
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Computational chemistry can also be used to model chemical reactions, providing detailed information about the reaction mechanism, energetics, and the structure of transition states. For this compound, a key transformation of interest could be the nucleophilic aromatic substitution of the chlorine atom at the C2 position.
By modeling the reaction pathway, researchers can calculate the activation energy required for the reaction to occur and identify the structure of the high-energy transition state. This information is invaluable for understanding the reactivity of the molecule and for designing synthetic routes to new derivatives. For example, the reaction with an amine could be modeled to understand the formation of a C-N bond, a common transformation in the synthesis of biologically active molecules.
Theoretical Structure-Activity Relationship (SAR) Studies for Molecular Design and Target Interaction Prediction (excluding clinical outcomes)
Theoretical Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery, providing a computational framework to predict the biological activity of a chemical compound based on its molecular structure. For novel compounds like this compound, these in silico methods are instrumental in guiding molecular design and predicting interactions with biological targets, thereby optimizing the lead discovery process.
The core principle of SAR is that the activity of a molecule is directly related to its chemical structure. By systematically modifying a lead compound and observing the corresponding changes in activity, researchers can identify key structural features, or pharmacophores, that are essential for its biological function. Computational SAR models use these relationships to predict the activity of new, untested compounds.
For a molecule such as this compound, a theoretical SAR study would involve the computational analysis of a series of analogues. In these analogues, each part of the molecule—the chloropyrimidine ring and the 2-fluoropropan-2-yl group—would be systematically modified. For instance, the chlorine atom could be replaced with other halogens or small functional groups, and the fluoro-isopropyl group could be altered in terms of its size, lipophilicity, or hydrogen-bonding capacity.
The predicted activity of these virtual compounds against a specific biological target, such as a protein kinase or a receptor, would then be calculated using various computational techniques. These can range from relatively simple quantitative structure-activity relationship (QSAR) models to more complex and computationally intensive methods like molecular docking and molecular dynamics simulations.
Molecular docking simulations, for example, would predict the binding orientation and affinity of this compound and its analogues within the active site of a target protein. This information can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the compound's biological activity.
The insights gained from these theoretical SAR studies can then be used to guide the design of new molecules with improved potency, selectivity, and pharmacokinetic properties. For example, if the SAR study indicates that a larger substituent at a particular position on the pyrimidine ring enhances binding affinity, medicinal chemists can synthesize and test new compounds with this modification.
It is important to note that while theoretical SAR studies are powerful tools for molecular design, their predictions must always be validated through experimental testing. However, by prioritizing the synthesis of compounds with the highest predicted activity, these computational methods can significantly accelerate the drug discovery process and reduce the number of compounds that need to be synthesized and tested.
Below are illustrative data tables that could be generated from such a theoretical study.
Table 1: Hypothetical Molecular Docking Scores of this compound Analogues Against a Target Protein
| Compound | Modification | Docking Score (kcal/mol) | Predicted Key Interactions |
| 1 | This compound | -8.5 | Hydrogen bond with residue A, Hydrophobic interaction with residue B |
| 2 | 2-Bromo-5-(2-fluoropropan-2-yl)pyrimidine | -8.7 | Enhanced halogen bond with residue C |
| 3 | 2-Methoxy-5-(2-fluoropropan-2-yl)pyrimidine | -7.2 | Loss of key hydrogen bond |
| 4 | 2-Chloro-5-(propan-2-yl)pyrimidine | -7.9 | Reduced hydrophobic interaction |
| 5 | 2-Chloro-5-(1-fluoro-cyclopropyl)pyrimidine | -8.9 | Favorable conformational fit in binding pocket |
This data is illustrative and intended to represent the type of information generated in a theoretical SAR study.
Table 2: Predicted ADME Properties of Selected Analogues
| Compound | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Blood-Brain Barrier Penetration |
| 1 | 2.8 | 150 | Moderate |
| 2 | 3.1 | 120 | Moderate |
| 3 | 2.1 | 250 | Low |
| 4 | 2.5 | 180 | High |
| 5 | 2.6 | 170 | Moderate |
ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for the developability of a drug candidate. This data is illustrative.
Applications As a Research Building Block and Synthetic Intermediate in Advanced Research
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The 2-chloropyrimidine (B141910) moiety is a well-established precursor for the construction of more complex heterocyclic systems. The chlorine atom can be displaced by various nucleophiles, including amines, thiols, and alcohols, to generate diverse libraries of substituted pyrimidines. For instance, similar compounds like 2-chloro-5-fluoropyrimidine (B20137) are used as starting materials to prepare 5-fluoro-2-amino pyrimidines through reactions with amines. sigmaaldrich.comchemicalbook.com This reactivity is fundamental to building bicyclic and polycyclic heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are synthesized from 2-aminonicotinate precursors that can be derived from chloropyrimidines. nih.gov The 2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine scaffold can, therefore, be envisioned as a starting point for novel fused pyrimidine (B1678525) derivatives with potential biological activities.
Role in Medicinal Chemistry Research as a Scaffold for In Vitro Target Engagement Studies
Substituted pyrimidines are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The 2-chloropyrimidine framework is particularly valuable for developing kinase inhibitors and receptor antagonists. For example, 2-chloro-5-fluoropyrimidine serves as a key intermediate in the synthesis of potent inhibitors of the JAK2 kinase and antagonists for P2X7 receptors. sigmaaldrich.comchemicalbook.com
The introduction of a fluorinated alkyl group, such as the 2-fluoropropan-2-yl group at the 5-position, is a common strategy in drug design to enhance metabolic stability and binding affinity. The C-F bond can block sites of metabolic oxidation, potentially increasing a drug candidate's half-life. Therefore, this compound represents a promising scaffold for in vitro studies aimed at discovering new therapeutic agents. Its derivatives could be screened against various biological targets, with the pyrimidine core providing a template for interaction and the substituents fine-tuning potency and pharmacokinetic properties. Research on other substituted pyrimidines has shown that modifications at the 5-position can lead to favorable hydrophobic interactions with target proteins, enhancing biological activity. nih.gov
Contribution to the Development of Novel Synthetic Methodologies
The reactivity of the C-Cl bond in 2-chloropyrimidines makes them excellent substrates for developing and optimizing new synthetic methods, particularly in cross-coupling reactions. While specific studies on this compound are not prevalent, its structural analog, 2-chloro-5-fluoropyrimidine, is used in C-N bond-forming reactions. sigmaaldrich.comchemicalbook.com The development of efficient and scalable synthetic routes, such as those utilizing flow chemistry, often employs reactive heterocyclic building blocks to produce libraries of bioactive compounds. researchgate.net The unique electronic properties conferred by the fluorine atom in the side chain could influence the reactivity of the pyrimidine ring, making it an interesting substrate for methodological studies in catalysis and reaction optimization.
Potential Applications in Agrochemical Research as a Scaffold
Chlorinated heterocyclic compounds have a long history of use in the agrochemical industry as insecticides, herbicides, and fungicides. researchgate.net The pyrimidine core is present in several commercial pesticides. The synthesis of novel pyrimidine derivatives is an active area of research for the discovery of new crop protection agents with improved efficacy and safety profiles. The specific combination of a chloropyrimidine and a fluorinated side chain in this compound could lead to the development of new active ingredients. The lipophilicity and metabolic stability imparted by the fluorinated group are desirable properties for agrochemicals, potentially enhancing their ability to penetrate target organisms and resist degradation.
Explorations in Material Science Research for Functional Molecule Design
Beyond the life sciences, fluorinated pyrimidines are gaining attention in material science. For example, 2-chloro-5-fluoropyrimidine is used to synthesize ligands for iridium complexes employed in Organic Light-Emitting Diodes (OLEDs). ossila.com These materials have shown high external quantum efficiency. ossila.com The incorporation of fluorinated groups can tune the electronic properties, stability, and performance of organic electronic materials. The π-electron deficient nature of the pyrimidine ring, combined with the electronic effects of the halogen and the fluorinated alkyl group, makes this compound a candidate for exploration in the design of novel functional molecules for applications in electronics and photonics.
Advanced Analytical and Mechanistic Studies Excluding Clinical Applications
Kinetic Studies of Key Synthetic Transformations and Derivatization Reactions
Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions. For a compound like 2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine , key synthetic transformations would likely involve nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced. Derivatization reactions could include Suzuki or Stille couplings to introduce new carbon-carbon bonds.
A typical kinetic study would involve systematically varying reaction parameters such as temperature, concentration of reactants, and catalyst loading (if applicable) and monitoring the reaction progress over time. This is often achieved using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the disappearance of the starting material and the appearance of the product.
The data obtained would be used to determine the reaction order with respect to each reactant and to calculate the rate constant (k) at different temperatures. This information allows for the determination of activation parameters such as the activation energy (Ea), which provides insight into the energy barrier of the reaction. For instance, kinetic studies on the reaction of 2-chloro-5-nitropyrimidine (B88076) with various nucleophiles have been conducted to elucidate the reaction mechanism, which can be either a concerted or a stepwise process involving a Meisenheimer complex. researchgate.net
Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction
The following interactive table represents hypothetical data for a kinetic study of the reaction of This compound with a generic nucleophile.
| Experiment | Initial [Pyrimidine] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |
Note: This data is illustrative and not based on actual experimental results for the specified compound.
In Situ Spectroscopic Monitoring for Reaction Mechanism Elucidation
In situ spectroscopic techniques are powerful tools for studying reaction mechanisms as they allow for the observation of reactive intermediates and the tracking of species concentrations in real-time without disturbing the reaction mixture.
For reactions involving This compound , techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy could be employed. For example, FTIR spectroscopy can monitor the disappearance of the C-Cl stretching vibration and the appearance of new vibrational modes corresponding to the product.
In situ NMR spectroscopy is particularly valuable for providing detailed structural information about intermediates. For pyrimidine (B1678525) synthesis, real-time multidimensional NMR has been used to identify and characterize transient intermediates, providing a deeper understanding of the reaction pathway.
Mechanistic Investigations of Novel Reactions Involving the Compound
Mechanistic investigations of novel reactions would aim to elucidate the detailed step-by-step pathway through which reactants are converted into products. This often involves a combination of experimental and computational approaches.
Experimental techniques could include crossover experiments to determine if a reaction is intra- or intermolecular, and isotope labeling studies to track the fate of specific atoms. For example, in a nucleophilic substitution reaction, using a solvent containing a deuterium (B1214612) label could help determine if the solvent is involved in the rate-determining step.
Computational chemistry, using methods like Density Functional Theory (DFT), can be used to model the reaction pathway, calculate the energies of reactants, transition states, and products, and visualize the structures of intermediates. Such calculations can provide valuable insights that complement experimental findings. For related 2-chloropyrimidine (B141910) systems, mechanistic studies have explored the regioselectivity of nucleophilic attack at the C2 versus C4 positions, with frontier molecular orbital theory being used to explain the observed outcomes. stackexchange.com
Development of Advanced Analytical Methods for Detection and Quantification in Research Samples
The development of robust and sensitive analytical methods is essential for the detection and quantification of This compound in various research samples, such as reaction mixtures or environmental matrices (in a research context).
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or a mass spectrometer (MS), is a common technique for the analysis of such compounds. An HPLC-MS/MS method would offer high selectivity and sensitivity, allowing for quantification at very low concentrations. nih.govnih.gov Method development would involve optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and MS/MS transitions.
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique, especially for volatile and thermally stable compounds. researchgate.net For fluorinated compounds, care must be taken in selecting the appropriate GC column to avoid degradation. researchgate.net
Method validation would be performed according to established guidelines to ensure the method is accurate, precise, linear, and robust. This would include determining the limit of detection (LOD) and limit of quantification (LOQ).
Hypothetical HPLC-MS/MS Method Parameters
The following interactive table presents hypothetical parameters for an analytical method for the quantification of This compound .
| Parameter | Value |
| Chromatographic System | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Parent > Fragment) | To be determined experimentally |
| LOD | < 1 ng/mL |
| LOQ | 2.5 ng/mL |
Note: This data is illustrative and not based on actual experimental results for the specified compound.
Future Directions and Emerging Research Avenues for 2 Chloro 5 2 Fluoropropan 2 Yl Pyrimidine
Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches
Traditional synthetic methods for pyrimidine (B1678525) derivatives, while effective, often rely on multi-step processes that can be resource-intensive. growingscience.com The future of synthesizing 2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine and its analogues lies in the adoption of more sustainable and efficient methodologies.
Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processing, including enhanced safety, better process control, and scalability. nih.govmdpi.com For a molecule like this compound, a flow-based approach could streamline the introduction of the 2-chloro substituent, a reaction that can be hazardous on a large scale. orgsyn.org High-temperature and high-pressure conditions, which are often required for nucleophilic aromatic substitution on the pyrimidine ring, can be safely achieved in flow reactors, potentially accelerating reaction times and improving yields. nih.govresearchgate.net
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization under mild conditions. nih.govresearchgate.net This approach could enable the direct introduction of the 2-fluoropropan-2-yl group onto a pre-functionalized pyrimidine ring, bypassing traditional multi-step sequences. The development of photocatalytic methods would represent a significant step towards more atom-economical and environmentally friendly synthetic routes. nih.govacs.org
Biocatalysis: The use of enzymes in synthesis offers unparalleled selectivity and sustainability. While biocatalytic methods for pyrimidine synthesis are still developing, future research could focus on identifying or engineering enzymes capable of catalyzing key steps in the formation of this compound. This could involve enzymatic halogenation or the biocatalytic construction of the pyrimidine ring itself, reducing the reliance on harsh chemical reagents.
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Flow Chemistry | Improved safety, scalability, and process control for hazardous reactions. nih.govresearchgate.net | Development of integrated multi-step flow sequences. |
| Photocatalysis | Mild reaction conditions, direct C-H functionalization. nih.govacs.org | Catalyst design for selective functionalization of the pyrimidine core. |
| Biocatalysis | High selectivity, reduced environmental impact, sustainable. | Enzyme discovery and engineering for specific transformations. |
Development of Highly Selective and Efficient Derivatization Strategies
The functionalization of the this compound scaffold is crucial for exploring its potential in various applications. The development of selective derivatization strategies, particularly through late-stage functionalization (LSF), is a key area of future research. berkeley.eduacs.orgnih.govwikipedia.org
C-H Functionalization: Direct C-H functionalization offers a powerful method for modifying the pyrimidine core without the need for pre-installed functional groups. researchgate.net Research efforts will likely focus on developing catalytic systems that can selectively target the C-4 and C-6 positions of the pyrimidine ring, which are electronically distinct from the substituted C-2 and C-5 positions. wikipedia.org This would allow for the introduction of a wide range of substituents, rapidly generating a library of analogues for structure-activity relationship (SAR) studies.
Cross-Coupling Reactions: The chloro-substituent at the C-2 position is a prime handle for various cross-coupling reactions. Future work will likely involve expanding the scope of coupling partners to include complex fragments, enabling the synthesis of highly elaborate molecules. The development of robust catalysts that are tolerant of the fluorinated alkyl group will be essential for the success of these strategies.
Late-Stage Fluorination: The presence of the 2-fluoropropan-2-yl group already imparts unique properties to the molecule. However, additional fluorination at other positions on the pyrimidine ring could further modulate its electronic properties and metabolic stability. nih.govnih.govresearchgate.net Developing late-stage fluorination techniques that are compatible with the existing structure would provide a powerful tool for fine-tuning the compound's characteristics. acs.org
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
To accelerate the discovery process, the synthesis and evaluation of this compound derivatives can be integrated into automated platforms. nih.govresearchgate.netchemspeed.com
Automated Library Synthesis: Automated synthesis platforms can be programmed to perform multi-step reaction sequences, enabling the rapid generation of large libraries of compounds. nih.govchemspeed.com By utilizing a modular approach, where different building blocks are systematically combined with the this compound core, researchers can efficiently explore a vast chemical space.
High-Throughput Screening (HTS): Once libraries are synthesized, HTS can be employed to rapidly assess their biological activity or material properties. nih.govacs.orgresearchgate.net For example, in drug discovery, HTS assays can be used to screen for inhibitors of specific kinases or other biological targets. nih.govacs.orgnih.govrupress.org The pyrimidine scaffold is a well-known "privileged scaffold" in kinase inhibition, making this a particularly promising avenue. acs.org
DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of libraries containing millions or even billions of compounds. acs.orgnih.govrsc.orgscispace.comacs.org The this compound scaffold could be incorporated into a DEL synthesis workflow, where the chloro-substituent serves as a reactive site for diversification. This would enable the exploration of an unprecedented scale of chemical diversity to identify potent and selective binders for various protein targets. acs.orgnih.gov
Advanced Computational Design of Analogues for Specific Research Probes
Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with desired properties. researchgate.netnih.gov For this compound, these approaches can guide the synthesis of analogues tailored for specific applications.
Quantum Chemical Calculations: Quantum mechanics (QM) can be used to predict the reactivity of different positions on the pyrimidine ring, guiding the development of selective functionalization strategies. researchgate.netnih.govaip.org QM calculations can also help in understanding the electronic properties of the molecule, which is crucial for its application in functional materials.
Molecular Docking and Dynamics: In the context of drug discovery, molecular docking can be used to predict how derivatives of this compound might bind to a target protein. This information can be used to design new analogues with improved binding affinity and selectivity. Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex over time.
Machine Learning and AI: As more data on the properties and activities of pyrimidine derivatives are generated, machine learning and artificial intelligence algorithms can be trained to predict the characteristics of new, unsynthesized compounds. This can help to prioritize synthetic targets and accelerate the design-make-test-analyze cycle.
| Computational Method | Application for this compound | Desired Outcome |
| Quantum Mechanics (QM) | Predict reactivity and electronic properties. researchgate.net | Guide selective synthesis and material design. |
| Molecular Docking | Predict binding modes to biological targets. | Design analogues with enhanced biological activity. |
| Machine Learning/AI | Predict properties of virtual compounds. | Prioritize synthetic efforts and accelerate discovery. |
Potential Innovations in Functional Materials Based on Pyrimidine Frameworks
The unique electronic properties of the pyrimidine ring make it an attractive building block for advanced functional materials. researchgate.netresearchgate.net The specific substitution pattern of this compound could be leveraged to create materials with novel properties.
Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are widely used as electron-transporting materials and emitters in OLEDs due to their electron-deficient nature. mdpi.comspiedigitallibrary.orgnih.govresearchgate.netspiedigitallibrary.org The this compound core could be incorporated into new OLED materials. rsc.org The fluorinated alkyl group may enhance volatility for vacuum deposition processes and could also influence the material's photophysical properties.
Sensors: The pyrimidine scaffold can be functionalized to create chemosensors that detect specific ions or molecules. jetir.org The reactivity of the C-2 chloro position allows for the attachment of various recognition units, while the electronic properties of the core could be tuned to produce a fluorescent or colorimetric response upon binding to an analyte.
Functional Polymers: The incorporation of this compound into polymer backbones could lead to new materials with interesting properties. For instance, fluorinated polymers often exhibit unique thermal and chemical stability, as well as specific hydrophobic characteristics. nih.govrsc.org These properties could be exploited in applications ranging from advanced coatings to membranes.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine?
- Methodological Answer : Use NMR spectroscopy to confirm the pyrimidine ring structure and substituent positions (e.g., chloro and 2-fluoropropan-2-yl groups). IR spectroscopy can identify functional groups like C-F and C-Cl bonds. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. For purity assessment, combine HPLC with UV detection (λ ~254 nm) and compare retention times with standards .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : Key steps include:
- Using 2-fluoro-3-oxopentanoic acid ethyl ester as an intermediate to introduce the 2-fluoropropan-2-yl group .
- Controlling reaction temperature (70–90°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer : Store at –20°C in anhydrous conditions under inert gas (argon or nitrogen) to prevent hydrolysis of the chloro and fluoropropyl groups. For short-term use (≤1 month), –4°C is acceptable. Monitor degradation using TLC or HPLC every 3 months .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a scaffold for kinase inhibitors and antimicrobial agents. The chloro group enables nucleophilic substitution for introducing amino or alkoxy substituents, while the fluoropropyl group enhances lipophilicity and target binding .
Advanced Research Questions
Q. How do reaction mechanisms differ when modifying substituents on the pyrimidine ring?
- Methodological Answer : The chloro group at position 2 undergoes SNAr reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO). In contrast, the 2-fluoropropan-2-yl group at position 5 is resistant to nucleophilic attack due to steric hindrance and fluorine’s electron-withdrawing effects. Computational studies (DFT) can model transition states to predict reactivity .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Perform comparative docking studies (e.g., AutoDock Vina) to assess binding affinity variations with biological targets (e.g., EGFR or DHFR).
- Validate using isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH).
- Cross-reference cytotoxicity data (IC₅₀) from MTT assays with structural analogs like 4-chloro-6-ethyl-5-fluoro-pyrimidine derivatives .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Methodological Answer :
- Replace the chloro group with trifluoromethyl to reduce oxidative metabolism.
- Introduce electron-donating groups (e.g., methyl) at position 4 to stabilize the ring against enzymatic degradation.
- Use in vitro microsomal stability assays (human liver microsomes) to screen derivatives .
Q. What advanced techniques elucidate spatial interactions between this compound and biological targets?
- Methodological Answer :
- X-ray crystallography of co-crystallized compound-protein complexes (e.g., with kinases) reveals binding modes.
- NMR-based saturation transfer difference (STD) experiments identify key contact residues.
- Surface plasmon resonance (SPR) quantifies binding kinetics (ka, kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
